2-Ethylcyclohexyl carbonochloridate
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Overview
Description
2-Ethylcyclohexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcyclohexyl carbonochloridate can be synthesized through the reaction of 2-ethylcyclohexanol with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
[ \text{2-Ethylcyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-ethylcyclohexanol and phosgene are combined under controlled temperature and pressure conditions. The process is carefully monitored to prevent the release of toxic phosgene gas and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclohexyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form 2-ethylcyclohexanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with this compound.
Hydrolysis Conditions: The hydrolysis reaction typically occurs under acidic or basic conditions, depending on the desired rate and completeness of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted 2-ethylcyclohexyl derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2-ethylcyclohexanol and hydrochloric acid.
Scientific Research Applications
2-Ethylcyclohexyl carbonochloridate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be employed in the preparation of pharmaceutical intermediates.
Polymer Chemistry: It is used in the synthesis of polymers and copolymers with specific properties.
Agricultural Chemicals: It can be used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Ethylcyclohexyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the substituted product.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of a 2-ethylcyclohexyl group.
2-Ethylhexyl chloroformate: Similar in structure but with a 2-ethylhexyl group instead of a 2-ethylcyclohexyl group.
Uniqueness
2-Ethylcyclohexyl carbonochloridate is unique due to its cyclic structure, which imparts different steric and electronic properties compared to its linear counterparts. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
848301-29-1 |
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Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(2-ethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
LAAZLLZCSNYYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1OC(=O)Cl |
Origin of Product |
United States |
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